Adinazolam Mesylate vs. Alprazolam: Differential Pharmacokinetic Clearance and Elimination Half-Life Following Intravenous Administration
In a head-to-head crossover study, intravenously administered Adinazolam Mesylate (10 mg) demonstrated a 5.3-fold higher systemic clearance rate and an 80% shorter elimination half-life compared to alprazolam (1 mg), consistent with its role as a prodrug rapidly converted to its active metabolite NDMAD [1].
| Evidence Dimension | Elimination half-life (t½) following intravenous administration |
|---|---|
| Target Compound Data | 2.9 hours (Adinazolam Mesylate, 10 mg IV) |
| Comparator Or Baseline | 14.6 hours (Alprazolam, 1 mg IV) |
| Quantified Difference | Adinazolam t½ is 11.7 hours shorter (approximately 5-fold lower) |
| Conditions | 9 healthy male subjects; randomized, blinded, single-dose, 4-way crossover; IV infusion over 30 minutes |
Why This Matters
This confirms Adinazolam is a short-lived prodrug, requiring NDMAD quantification for accurate pharmacokinetic/pharmacodynamic modeling, a step unnecessary for direct-acting alprazolam [1].
- [1] Venkatakrishnan K, Culm KE, Ehrenberg BL, et al. Kinetics and dynamics of intravenous adinazolam, N-desmethyl adinazolam, and alprazolam in healthy volunteers. J Clin Pharmacol. 2005;45(5):529-537. View Source
